7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 7-chloro-3,4-dihydroquinazolin-4-one with 4-methylpiperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-chloro-9H-pyrimido[4,5-b]indole-based derivatives: These compounds share a similar core structure and are studied for their potential as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are investigated for their anticancer properties and share structural similarities with 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one.
Indole derivatives: These compounds are known for their diverse biological activities and structural resemblance to the quinazolinone core.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural feature may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
849140-31-4 |
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Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O/c1-10-4-6-19(7-5-10)9-14-17-13-8-11(16)2-3-12(13)15(20)18-14/h2-3,8,10H,4-7,9H2,1H3,(H,17,18,20) |
InChI Key |
NHTAQXURKZZSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
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